Human PDE5 Selectivity Profile: SAL-0010042 vs. 5-Aryl and 2-Alkyl Subseries Analogs
SAL-0010042 demonstrates 13-fold selectivity for PfPDEβ (IC50 = 48.9 nM) over human PDE5A (IC50 = 632 nM) [1]. This selectivity window is distinct from the 5-aryl subseries, which exhibits significantly greater human PDE5 potency (e.g., SAL-0010243 IC50 = 37.2 nM; SAL-0010203 IC50 = 42.5 nM; SAL-0010283 IC50 = 7.5 nM) [2]. These data confirm that human PDE5 cross-reactivity varies substantially by subseries and is not inherent to all PfPDEβ inhibitors.
| Evidence Dimension | Human PDE5A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 632 nM (×/÷ 1.7) |
| Comparator Or Baseline | SAL-0010243: 37.2 nM; SAL-0010203: 42.5 nM; SAL-0010283: 7.5 nM (5-aryl subseries representatives) |
| Quantified Difference | SAL-0010042 is 13.2-fold selective vs. PfPDEβ; 5-aryl analogs show higher hPDE5 potency (up to 84-fold more potent on hPDE5 than SAL-0010042) |
| Conditions | Recombinant human PDE5A enzyme inhibition assay; data reported as IC50 with geometric SD (×/÷ factor) |
Why This Matters
For researchers studying parasite-specific PDE inhibition with minimal human PDE5 off-target confounding, SAL-0010042 offers a more favorable selectivity window than 5-aryl subseries members.
- [1] MedChemExpress. SAL-0010042 Product Datasheet. HY-170431. View Source
- [2] Gómez-González PJ, Gupta A, Drought L, et al. Inhibitors of malaria parasite cyclic nucleotide phosphodiesterases block asexual blood-stage development and mosquito transmission. Sci Adv. 2024;10(49):eadq1383. Table 3. View Source
